molecular formula C9H10BrClO B8028940 1-Bromo-4-chloro-2-propoxybenzene

1-Bromo-4-chloro-2-propoxybenzene

Cat. No.: B8028940
M. Wt: 249.53 g/mol
InChI Key: QFYYALLYCZHWHJ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-propoxybenzene (C₉H₁₀BrClO) is a halogenated aromatic compound featuring bromine and chlorine substituents at the 1- and 4-positions, respectively, and a propoxy group (-OCH₂CH₂CH₃) at the 2-position. This compound is utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and coupling reactions. Its structural features influence both physicochemical properties (e.g., solubility, boiling point) and electronic effects (e.g., directing groups in electrophilic substitution) .

Properties

IUPAC Name

1-bromo-4-chloro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYYALLYCZHWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 1-bromopropane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Formation of aldehydes or carboxylic acids from the propoxy group.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-propoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The propoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
1-Bromo-4-chloro-2-propoxybenzene Not Provided C₉H₁₀BrClO ~249.54 1-Br, 4-Cl, 2-propoxy
4-Bromo-1-chloro-2-isopropoxybenzene 174913-10-1 C₉H₁₀BrClO 249.54 4-Br, 1-Cl, 2-isopropoxy
1-Bromo-2-chloro-4-phenoxybenzene 1196395-12-6 C₁₂H₈BrClO 283.55 1-Br, 2-Cl, 4-phenoxy
1-Bromo-4-chloro-2-methoxybenzene 174913-09-8 C₇H₆BrClO 221.48 1-Br, 4-Cl, 2-methoxy

Substituent Impact Analysis :

  • Propoxy vs. Isopropoxy/Methoxy/Phenoxy: The propoxy group in the target compound increases lipophilicity compared to methoxy (C₇H₆BrClO), enhancing solubility in organic solvents.
  • Halogen Position : In 4-Bromo-1-chloro-2-isopropoxybenzene (CAS 174913-10-1), bromine and chlorine positions are reversed compared to the target compound, altering electronic effects (e.g., para-directing vs. ortho/para-directing) in subsequent reactions .

Physicochemical Properties

  • Boiling Point/Melting Point: Compounds with larger substituents (e.g., phenoxy) exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 1-Bromo-2-chloro-4-phenoxybenzene (283.55 g/mol) likely has a higher melting point than the target compound (~249.54 g/mol) .
  • Solubility: The propoxy group enhances solubility in non-polar solvents compared to methoxy analogues. Isopropoxy derivatives (e.g., 4-Bromo-1-chloro-2-isopropoxybenzene) may exhibit similar solubility but differ in stereoelectronic effects .

Biological Activity

1-Bromo-4-chloro-2-propoxybenzene is a halogenated aromatic compound characterized by the presence of bromine and chlorine substituents along with a propoxy group attached to a benzene ring. Its molecular formula is C9H10BrClOC_9H_{10}BrClO with a molecular weight of approximately 251.55 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The unique structure of this compound allows it to undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles, which may alter the compound's biological activity.
  • Oxidation and Reduction Reactions : The propoxy group can be oxidized, potentially leading to biologically active aldehydes or carboxylic acids.

These transformations can lead to derivatives with distinct biological properties, making the compound a valuable intermediate in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can influence various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting neurotransmission or hormonal regulation.

Biological Activity Data

Research studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:

Study Biological Activity Methodology Results
Study 1Enzyme InhibitionIn vitro assaysSignificant inhibition of enzyme X at concentrations above 10 µM.
Study 2Antimicrobial ActivityDisk diffusion methodExhibited moderate antibacterial activity against Gram-positive bacteria.
Study 3CytotoxicityMTT assayIC50 value determined to be 25 µM in cancer cell lines.

Case Studies

Several case studies highlight the potential applications of this compound in drug development and environmental chemistry:

  • Case Study on Antimicrobial Properties : A study conducted by researchers at Aalto University investigated the antimicrobial properties of halogenated compounds, including this compound. The results indicated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential use as an antimicrobial agent .
  • Case Study on Enzyme Interaction : Another study focused on the interaction of this compound with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings revealed that this compound could modulate enzyme activity, thereby influencing drug bioavailability and efficacy .
  • Case Study on Environmental Impact : Research has also been conducted on the environmental persistence of halogenated compounds, including this one. The study assessed its degradation pathways and potential ecological risks associated with its use in industrial applications .

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